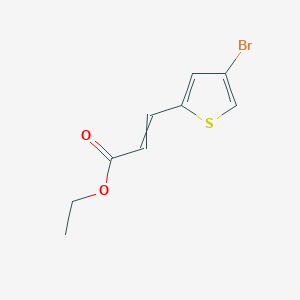
1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one: is an organic compound that features a piperazine ring substituted with a methyl group and a phenylprop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with a Methyl Group: The piperazine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Phenylprop-2-en-1-one Moiety: This moiety can be synthesized via the Claisen-Schmidt condensation of benzaldehyde with acetone in the presence of a base such as sodium hydroxide.
Coupling Reaction: Finally, the methylated piperazine is coupled with the phenylprop-2-en-1-one moiety under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of (2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as a potential inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, (2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is being investigated for its potential therapeutic applications. It has been explored as a candidate for the development of new drugs targeting neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-AP-237: An acyl piperazine opioid with similar structural features.
AP-237 (Bucinnazine): Another acyl piperazine opioid with comparable properties.
AP-238: A related compound with similar pharmacological activity.
Para-Methyl-AP-237: A derivative with a methyl group in the para position.
Uniqueness
(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one stands out due to its unique combination of a piperazine ring and a phenylprop-2-en-1-one moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
1-(3-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C14H18N2O/c1-12-11-16(10-9-15-12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3 |
Clave InChI |
IGXKBRIICHRCSE-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1)C(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


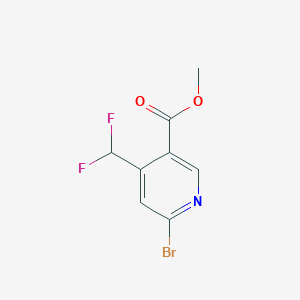
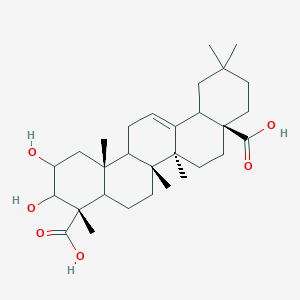

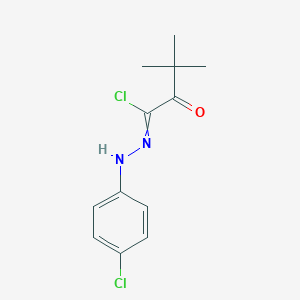
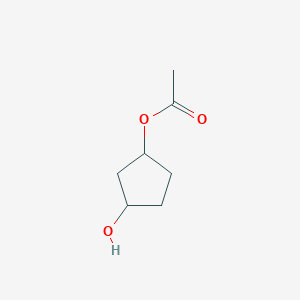
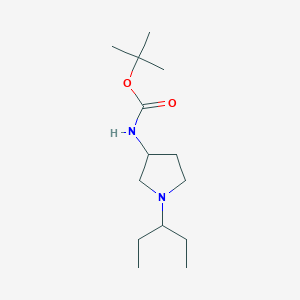
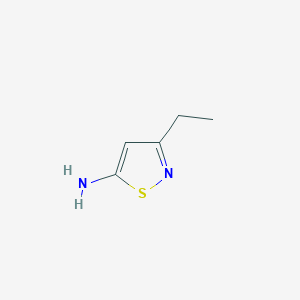
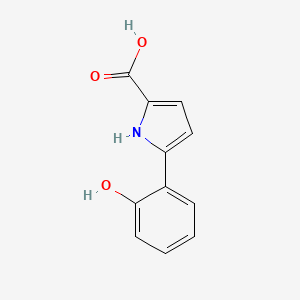
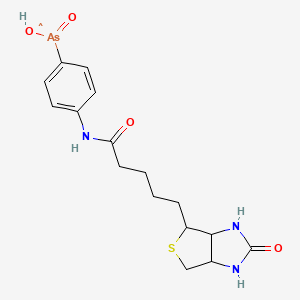
![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate](/img/structure/B14792240.png)
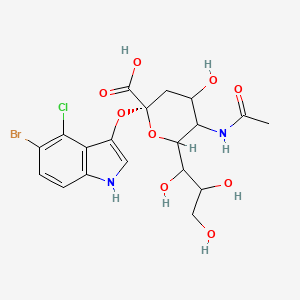
![(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B14792251.png)
